1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium
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Overview
Description
1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium is an organic compound characterized by the presence of a nitrophenyl group and a pyridinium ion linked through an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium typically involves the reaction of 4-nitrobenzaldehyde with pyridine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-2-(4-nitrophenyl)ethyl]pyridinium involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial or anticancer effects . The pyridinium ion can interact with nucleophiles, facilitating various biochemical reactions .
Comparison with Similar Compounds
4-Nitrophenol: Similar in structure but lacks the pyridinium ion.
2-Pyridinol: Contains the pyridinium ion but lacks the nitrophenyl group.
4-Nitrobenzyl alcohol: Contains the nitrophenyl group but lacks the pyridinium ion.
Uniqueness: This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields .
Properties
Molecular Formula |
C13H13N2O3+ |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanol |
InChI |
InChI=1S/C13H13N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h1-9,13,16H,10H2/q+1 |
InChI Key |
QCVZBNIGROPKTI-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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